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Compound of Interest

Compound Name: (3-Methylbutoxy)benzene

Cat. No.: B2804405

Abstract: This document provides a comprehensive technical overview of the molecular
structure, bonding, and physicochemical properties of (3-Methylbutoxy)benzene, also known
as isoamyl phenyl ether. It is intended for an audience of researchers, scientists, and
professionals in drug development and materials science. This guide details the compound's
structural features through an analysis of its constituent aromatic and aliphatic moieties,
explores its spectroscopic signature, and outlines its chemical reactivity. Key data is presented
in tabular format, and detailed protocols for its synthesis and analysis are described. Logical
and molecular diagrams are provided to visually articulate complex concepts, including reaction
mechanisms and experimental workflows.

Molecular Identity

(3-Methylbutoxy)benzene is an aromatic ether characterized by a benzene ring linked to a 3-
methylbutoxy group via an ether oxygen. Its chemical identity is established by several key
identifiers.
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Identifier Value Reference

IUPAC Name 1-(3-Methylbutoxy)benzene [1]

Isoamyl phenyl ether, Isopentyl
Synonyms yi ey peny [1][2]
phenyl ether

CAS Number 1129-64-2 [3][4][5]
Molecular Formula C11H160 [11[31[5]
Molecular Weight 164.24 g/mol [1][3][5]
SMILES CC(C)CCOC1=CC=CC=C1 [1][5]
InChiKey ZSBTVXBAENDZBH- 1]

UHFFFAOYSA-N

Physicochemical and Computed Properties

The physical and chemical behavior of (3-Methylbutoxy)benzene is dictated by its molecular
structure. The following table summarizes key computed properties that influence its
intermolecular interactions and conformational flexibility.

Property Value Reference
Hydrogen Bond Donor Count 0 [1]
Hydrogen Bond Acceptor

C);untg p ! s
Rotatable Bond Count 4 [1]
Topological Polar Surface Area 9.2 A2 [1]

LogP (Octanol-Water Partition)  3.25 [6]

Molecular Structure and Bonding

The structure of (3-Methylbutoxy)benzene is a composite of an aromatic phenyl group and a
branched alkyl (isoamyl) chain, joined by an ether linkage. This combination defines its
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chemical properties and reactivity.

Caption: 2D molecular structure of (3-Methylbutoxy)benzene.

Benzene Ring Core

The core of the molecule is a benzene ring, a planar hexagon of six sp?-hybridized carbon
atoms.[7] Each carbon atom forms sigma (o) bonds with two adjacent carbons and one
hydrogen atom (or the ether oxygen). The remaining p-orbital on each carbon atom is oriented
perpendicular to the plane of the ring. These six p-orbitals overlap to form a continuous,
delocalized pi (1) system of six electrons above and below the plane of the ring.[7][8] This
delocalization is responsible for the characteristic aromatic stability of the benzene moiety.[3]

Ether Linkage and Alkyl Chain

The phenyl group is connected to the 3-methylbutoxy chain via an ether linkage (C-O-C). The
oxygen atom is sp2 hybridized, with two lone pairs of electrons. One of these lone pairs can
participate in resonance with the aromatic 1t system, which influences the electron density of
the ring. This resonance effect makes the ether group an activating group for electrophilic
aromatic substitution. The alkyl chain itself consists of sp3-hybridized carbons, resulting in a
flexible chain with tetrahedral geometry at each carbon center.

Spectroscopic Characterization

The precise molecular structure is confirmed using various spectroscopic technigues. Each
method provides unique information about the molecule's functional groups and connectivity.
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Caption: Workflow for spectroscopic analysis of (3-Methylbutoxy)benzene.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The
expected characteristic absorption bands are summarized below.

Wavenumber ] .
Bond Vibration Group Reference

(cm™)
3100-3000 C-H Stretch Aromatic

Aliphatic (CH, CHz,
2960-2850 C-H Stretch [4]

CHs)
1600-1450 C=C Stretch Aromatic Ring [4]
1260-1200 C-O Stretch Aryl-Alkyl Ether

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the
molecule.[4]

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b2804405?utm_src=pdf-body-img
https://www.benchchem.com/product/b2804405?utm_src=pdf-body
https://www.benchchem.com/product/b2804405
https://www.benchchem.com/product/b2804405
https://www.benchchem.com/product/b2804405
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2804405?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e 'H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons and
the aliphatic protons of the 3-methylbutoxy group. The aromatic protons would appear in the
downfield region (typically & 6.8-7.3 ppm), with their splitting patterns indicating the
substitution pattern on the ring. The aliphatic protons would appear in the upfield region (&
0.9-4.0 ppm), with characteristic chemical shifts and multiplicities corresponding to the
isoamyl structure.

e 13C NMR: The carbon NMR spectrum would show unique signals for each chemically distinct
carbon atom. The aromatic carbons would resonate in the d 110-160 ppm range, while the
sp3-hybridized carbons of the alkyl chain would appear in the more shielded region of the
spectrum (6 10-70 ppm).

Synthesis and Chemical Reactivity

(3-Methylbutoxy)benzene is a valuable intermediate in organic synthesis, largely due to the
reactivity of its aromatic ring.[4]

Williamson Ether Synthesis Protocol

This compound is commonly synthesized via the Williamson ether synthesis.[4] This method
involves the reaction of a phenoxide ion with an appropriate alkyl halide.

Experimental Protocol:

o Deprotonation: Sodium phenoxide is first prepared by reacting phenol with a strong base,
such as sodium hydride (NaH) or sodium hydroxide (NaOH), in a suitable aprotic solvent like
tetrahydrofuran (THF) or dimethylformamide (DMF).

e Nucleophilic Substitution: 1-Bromo-3-methylbutane (isoamyl bromide) is added to the
solution of sodium phenoxide.

e Reaction: The reaction mixture is heated under reflux for several hours to allow the
phenoxide to displace the bromide ion in an Sn2 reaction, forming the ether linkage.

o Work-up: After cooling, the reaction is quenched with water. The aqueous layer is extracted
with an organic solvent (e.g., diethyl ether).
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 Purification: The combined organic extracts are washed with dilute NaOH solution to remove
any unreacted phenol, followed by a brine wash. The solvent is then removed under reduced
pressure, and the crude product is purified by fractional distillation or column
chromatography to yield pure (3-Methylbutoxy)benzene.

Step 1 Sn2 Reaction Step 2 Aqueous Work-up Step 3 Final Product
(Heating under Reflux) & Extraction

Click to download full resolution via product page

Caption: General workflow for the Williamson ether synthesis.

Reactivity: Electrophilic Aromatic Substitution

The 3-methylbutoxy group is an electron-donating group due to the resonance contribution of
the ether oxygen's lone pairs. This increases the electron density of the benzene ring, making it
more susceptible to electrophilic attack than benzene itself. The group is ortho-, para-directing,
meaning that incoming electrophiles will preferentially add to the positions ortho and para to the
ether linkage.[4]
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Caption: Logical flow of an electrophilic aromatic substitution reaction.

This activating and directing effect makes (3-Methylbutoxy)benzene a versatile precursor for
the synthesis of various disubstituted benzene derivatives used in pharmaceuticals,
agrochemicals, and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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